molecular formula C16H19NO2 B1676029 3-methoxy-4-(3-phenylpropoxy)aniline CAS No. 15382-73-7

3-methoxy-4-(3-phenylpropoxy)aniline

Cat. No.: B1676029
CAS No.: 15382-73-7
M. Wt: 257.33 g/mol
InChI Key: BTYJAJMSSTUCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(3-phenylpropoxy)aniline is a substituted aniline derivative characterized by a methoxy group (-OCH₃) at the 3-position and a 3-phenylpropoxy group (-OCH₂CH₂CH₂C₆H₅) at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the substituents.

Properties

CAS No.

15382-73-7

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-methoxy-4-(3-phenylpropoxy)aniline

InChI

InChI=1S/C16H19NO2/c1-18-16-12-14(17)9-10-15(16)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3

InChI Key

BTYJAJMSSTUCIJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

15382-73-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(3-phenylpropoxy)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(3-phenylpropoxy)- typically involves the reaction of m-anisidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of m-Anisidine, 4-(3-phenylpropoxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation of m-nitroanisole followed by sedimentation and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Anisidine, 4-(3-phenylpropoxy)- can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenylpropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: m-Anisidine, 4-(3-phenylpropoxy)- is used as a building block in organic synthesis for the preparation of various bioactive molecules and pharmaceuticals.

Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, m-Anisidine, 4-(3-phenylpropoxy)- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of m-Anisidine, 4-(3-phenylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Effects
3-Methoxy-4-(3-phenylpropoxy)aniline -OCH₃ (3), -OCH₂CH₂CH₂C₆H₅ (4) C₁₆H₁₉NO₂ 257.33 Not explicitly listed High lipophilicity due to phenylpropoxy; methoxy enhances electron density .
3-Methyl-4-(3-phenylpropoxy)aniline -CH₃ (3), -OCH₂CH₂CH₂C₆H₅ (4) C₁₆H₁₉NO 241.33 946741-67-9 Reduced electron-donating effect (methyl vs. methoxy); lower polarity .
4-[(3-Phenylpropoxy)methyl]aniline -CH₂OCH₂CH₂CH₂C₆H₅ (4) C₁₆H₁₉NO 241.33 Not listed Altered steric profile; methylene spacer may increase flexibility .
3-Chloro-4-[(3-fluorophenyl)methoxy]aniline -Cl (3), -OCH₂C₆H₄F (4) C₁₃H₁₁ClFNO 263.69 Not listed Halogen substituents enhance electrophilicity; fluorophenyl adds steric bulk .
3-Methoxy-4-(trifluoromethyl)aniline -OCH₃ (3), -CF₃ (4) C₈H₈F₃NO 191.15 106877-20-7 Strong electron-withdrawing CF₃ group reduces aromatic electron density .
4-(3-Methoxy-4-methylphenoxy)aniline -OCH₃ (3), -CH₃ (4) on phenoxy ring C₁₄H₁₅NO₂ 229.27 1311137-85-5 Phenoxy linkage introduces planar rigidity; methyl enhances hydrophobicity .

Key Observations :

  • Lipophilicity : The phenylpropoxy group in the target compound significantly increases lipophilicity compared to smaller substituents (e.g., methoxy or methyl).
  • Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, while halogens (Cl, F) and CF₃ groups reduce it, altering reactivity in substitution or coupling reactions .
  • Steric Effects : Bulky substituents like phenylpropoxy or fluorophenyl methoxy may hinder interactions in biological systems or catalytic processes .

Tables and Figures :

  • Table 1 provides a concise structural and physicochemical comparison.
  • Synthetic schemes for analogs (e.g., ) highlight plausible routes for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methoxy-4-(3-phenylpropoxy)aniline
Reactant of Route 2
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